molecular formula C29H40N2O3 B12444320 3-[4-(Hexyloxy)phenyl]-5-[4-(nonyloxy)phenyl]-1,2,4-oxadiazole

3-[4-(Hexyloxy)phenyl]-5-[4-(nonyloxy)phenyl]-1,2,4-oxadiazole

Cat. No.: B12444320
M. Wt: 464.6 g/mol
InChI Key: FGMVRNHAIVNTLC-UHFFFAOYSA-N
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Description

3-[4-(Hexyloxy)phenyl]-5-[4-(nonyloxy)phenyl]-1,2,4-oxadiazole is a compound belonging to the class of 1,2,4-oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Hexyloxy)phenyl]-5-[4-(nonyloxy)phenyl]-1,2,4-oxadiazole typically involves the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium. This process generates O-acyl amidoximes, which undergo heterocyclization to form the oxadiazole ring . Another method involves the 1,3-dipolar cycloaddition of nitrile oxides to nitriles, where nitrile oxides are generated in situ from chloroximes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Hexyloxy)phenyl]-5-[4-(nonyloxy)phenyl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the phenyl rings .

Mechanism of Action

The mechanism of action of 3-[4-(Hexyloxy)phenyl]-5-[4-(nonyloxy)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to form hydrogen bonds and interact with enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Oxadiazole
  • 1,2,5-Oxadiazole
  • 1,3,4-Oxadiazole

Uniqueness

3-[4-(Hexyloxy)phenyl]-5-[4-(nonyloxy)phenyl]-1,2,4-oxadiazole is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and biological properties. Compared to other oxadiazoles, this compound may exhibit enhanced stability, selectivity, and efficacy in various applications .

Properties

Molecular Formula

C29H40N2O3

Molecular Weight

464.6 g/mol

IUPAC Name

3-(4-hexoxyphenyl)-5-(4-nonoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C29H40N2O3/c1-3-5-7-9-10-11-13-23-33-27-20-16-25(17-21-27)29-30-28(31-34-29)24-14-18-26(19-15-24)32-22-12-8-6-4-2/h14-21H,3-13,22-23H2,1-2H3

InChI Key

FGMVRNHAIVNTLC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)OCCCCCC

Origin of Product

United States

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